4-Fluorothiophene-3-carbaldehyde
Overview
Description
4-Fluorothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3FOS and a molecular weight of 130.14 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position makes this compound unique and valuable in various chemical applications .
Preparation Methods
The synthesis of 4-Fluorothiophene-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the fluorination of thiophene derivatives followed by formylation. For instance, 4-fluorothiophene can be synthesized by the reaction of thiophene with a fluorinating agent such as Selectfluor. The resulting 4-fluorothiophene can then be subjected to formylation using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
4-Fluorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation yields 4-fluorothiophene-3-carboxylic acid, while reduction produces 4-fluorothiophene-3-methanol .
Scientific Research Applications
4-Fluorothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: Research into its potential therapeutic applications includes the development of anti-inflammatory and anticancer agents.
Industry: In material science, this compound is used in the synthesis of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Fluorothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition .
Comparison with Similar Compounds
4-Fluorothiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:
Thiophene-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Chlorothiophene-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
4-Bromothiophene-3-carbaldehyde:
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-fluorothiophene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-5-3-8-2-4(5)1-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXQHBKWSNXBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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